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3-Ethyl-1,3-thiazolidine-2-thione

Cat. No.: B14160919
CAS No.: 3484-90-0
M. Wt: 147.3 g/mol
InChI Key: GJLYXIHUCPAYSZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazolidine (B150603) Scaffolds

The study of thiazolidine-based compounds has a rich history, with their potential as therapeutic agents being explored since the early 20th century. researchgate.net The fundamental thiazolidine ring is a five-membered saturated heterocycle containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. wikipedia.org The synthesis of the parent thiazolidine can be achieved through the condensation of cysteamine (B1669678) and formaldehyde. wikipedia.org Over the years, synthetic methodologies have evolved, allowing for the creation of a vast library of thiazolidine derivatives with varied functionalities. These advancements include one-pot, multi-component reactions and the use of greener, more efficient catalysts. nih.gov A significant class of these derivatives is the thiazolidinediones, which have been developed as drugs for treating type 2 diabetes mellitus. nih.govmdpi.com The continuous development of synthetic routes has enabled the modification of the thiazolidine core at various positions, leading to compounds with a broad spectrum of biological activities. researchgate.netekb.eg

Significance of Sulfur-Containing Heterocycles in Organic Chemistry

Sulfur-containing heterocycles are a pivotal class of compounds in organic chemistry, largely due to their presence in numerous biologically active molecules and functional materials. nih.govbohrium.com These compounds have been a subject of intense research for decades, leading to applications in pharmaceuticals, agrochemicals, and materials science. nih.gov The incorporation of sulfur into a heterocyclic ring imparts unique physicochemical properties compared to their carbocyclic or nitrogen-only heterocyclic counterparts. nih.govopenmedicinalchemistryjournal.com This is attributed to the presence of unshared electron pairs on the sulfur atom and differences in electronegativity, which influence the molecule's structure, reactivity, and potential as a ligand for metal complexes. nih.govopenmedicinalchemistryjournal.com Consequently, sulfur heterocycles are integral to the design of new drugs and advanced materials, including molecular conductors and magnets. nih.govtandfonline.com

Overview of the 1,3-Thiazolidine-2-thione Core Structure and its Broad Relevance

The 1,3-thiazolidine-2-thione core is a specific iteration of the thiazolidine scaffold characterized by a thiocarbonyl group (C=S) at the 2-position of the ring. This structural feature is crucial to its chemical reactivity and biological activity. The synthesis of this core can be achieved through various methods, including the reaction of β-amino alcohols with potassium ethylxanthate (B89882) or the cycloaddition of aziridines with carbon disulfide. organic-chemistry.org These synthetic strategies offer pathways to a wide array of substituted 1,3-thiazolidine-2-thione derivatives. organic-chemistry.org The resulting compounds have shown promise in diverse fields, including as potential xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia and as agents that target bacterial virulence factors. nih.govnih.gov Their ability to act as ligands in coordination chemistry further broadens their utility, with complexes of transition metals being reported. rsc.org

Chemical Profile of 3-Ethyl-1,3-thiazolidine-2-thione

The following table provides a summary of the key chemical identifiers and properties for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 37868-77-2
Molecular Formula C5H9NS2
Molecular Weight 148.26 g/mol
Appearance Colorless oily liquid nih.gov

Synthesis and Spectroscopic Analysis

Synthesis of this compound

A common laboratory synthesis of this compound involves the N-alkylation of the parent thiazolidine-2-thione. In a typical procedure, thiazolidine-2-thione is reacted with a suitable ethylating agent, such as ethyl bromide, in the presence of a base like sodium hydroxide (B78521) and a solvent like ethanol (B145695). nih.gov The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product. nih.gov Purification is often achieved through column chromatography. nih.gov

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H-NMR (Proton Nuclear Magnetic Resonance): In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum of this compound typically shows a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and two triplets for the two methylene groups within the thiazolidine ring. nih.gov

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum in CDCl₃ reveals distinct signals for each of the five carbon atoms in the molecule. This includes the thiocarbonyl carbon, the two methylene carbons of the thiazolidine ring, and the two carbons of the N-ethyl group. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight of the compound. For this compound, the calculated m/z for C₅H₉NS₂ [M+H]⁺ is approximately 148.0855. nih.gov

The following table summarizes the characteristic spectroscopic data for this compound. nih.gov

Spectroscopic Data for this compound
¹H-NMR (400 MHz, CDCl₃) δ (ppm) 1.36 (t, J = 7.2 Hz, 3H), 3.10 (t, J = 7.8 Hz, 2H), 3.38 (q, 2H), 4.21 (t, J = 7.8 Hz, 2H)
¹³C-NMR (100 MHz, CDCl₃) δ (ppm) 14.69, 27.09, 35.23, 64.37, 163.44
ESI-MS (m/z) Calculated for C₅H₉NS₂ [M+H]⁺: 148.0855, Found: 148.0801

Chemical Reactivity and Potential Applications

Reactivity of the Thione Group

The thiocarbonyl (C=S) group in this compound is a key site of reactivity. It can undergo various chemical transformations, including reactions with electrophiles and nucleophiles. The sulfur atom, with its available lone pairs of electrons, can also act as a coordination site for metal ions.

Role in Coordination Chemistry

The ability of thiazolidine-2-thiones to act as ligands and form complexes with transition metals is an area of growing interest. nih.gov The sulfur atom of the thione group and the nitrogen atom of the thiazolidine ring can both serve as donor atoms. In some instances, the thiazolidinone ring has been observed to act as a bridging ligand, coordinating to multiple metal centers through its nitrogen and sulfur atoms. nih.gov This coordination behavior can lead to the formation of polynuclear complexes with interesting structural features, including metal-metal interactions. nih.gov

Catalytic Applications

While specific catalytic applications of this compound itself are not extensively documented, related thiazolidine-2-thione structures are involved in catalytic processes. For instance, metal-organic frameworks have been shown to catalyze the synthesis of thiazolidine-2-thiones from carbon disulfide and aziridines under mild conditions. acs.orgacs.org This highlights the potential for this class of compounds to be involved in the development of new catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NS2 B14160919 3-Ethyl-1,3-thiazolidine-2-thione CAS No. 3484-90-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3484-90-0

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

3-ethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C5H9NS2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3

InChI Key

GJLYXIHUCPAYSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCSC1=S

Origin of Product

United States

Advanced Chemical Transformations and Functionalization of 3 Ethyl 1,3 Thiazolidine 2 Thione Derivatives

Oxidative Modifications of the Thiocarbonyl Group

The sulfur atom of the thiocarbonyl group in thiazolidine-2-thiones is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations significantly alter the electronic and steric properties of the heterocyclic ring.

The selective oxidation of a thioether to a sulfoxide (B87167) requires mild and controlled reaction conditions to prevent over-oxidation to the sulfone. For related thiazolidinone structures, reagents like Oxone® (potassium peroxymonosulfate) have been effectively used. In the case of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, using three equivalents of Oxone® at room temperature resulted in the exclusive formation of the corresponding sulfoxide. repec.orgresearchgate.net This process introduces a chiral center at the sulfur atom. researchgate.net A similar strategy can be applied to 3-Ethyl-1,3-thiazolidine-2-thione derivatives. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure the complete conversion of the starting material without significant sulfone formation. researchgate.net

Other general methods for sulfoxide synthesis include the use of hydrogen peroxide (H₂O₂) or metal-free catalytic systems, which offer high chemoselectivity under environmentally benign conditions. nih.govorganic-chemistry.org For instance, a one-pot method using potassium thioacetate (B1230152) and Oxone® in water has been reported for the selective formation of sulfoxides from benzyl (B1604629) bromides, highlighting a mechanism where the formation of an S-Br intermediate inhibits further oxidation. nih.gov

Table 1: Conditions for Selective Sulfoxide Formation on Thiazolidinone Derivatives

Starting Material Oxidizing Agent Conditions Product Yield Reference
3-Aryl-2-phenyl-1,3-thiazolidin-4-ones Oxone® (3 equiv.) Room Temperature, 1h 3-Aryl-2-phenyl-1,3-thiazolidin-4-one-1-oxide Quantitative researchgate.net

This table presents data for related thiazolidinone and sulfide (B99878) compounds to illustrate the principles of selective sulfoxide formation.

Further oxidation of the sulfoxide or direct, more forceful oxidation of the thiocarbonyl group yields the corresponding sulfone. The generation of a sulfone from a thiazolidinone core can be achieved by increasing the amount of the oxidizing agent and elevating the reaction temperature. repec.orgresearchgate.net For example, in the oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, increasing the equivalents of Oxone® and heating the reaction mixture leads to the selective formation of the sulfone. repec.orgresearchgate.net The electronic nature of substituents on any pendant aromatic rings can influence the selectivity of sulfone formation. repec.orgresearchgate.net

Alternatively, a common method for oxidizing sulfides to sulfones involves the use of 30% hydrogen peroxide in acetic acid. researchgate.net This method is generally effective for a wide range of sulfides and can be applied to thiazolidine-2-thione derivatives.

Table 2: Conditions for Sulfone Generation from Thiazolidinone Derivatives

Starting Material Oxidizing Agent Conditions Product Yield Reference
3-Aryl-2-phenyl-1,3-thiazolidin-4-ones Oxone® (>3 equiv.) High Temperature 3-Aryl-2-phenyl-1,3-thiazolidin-4-one-1,1-dioxide Varies researchgate.net

This table presents data for related thiazolidinone and sulfide compounds to illustrate the principles of sulfone formation.

Reductive Pathways for Thiazolidine (B150603) Ring Saturation and Selectivity

Reduction reactions offer a powerful tool to modify the saturation level of the thiazolidine ring and its substituents, enabling access to a wider range of structural analogs.

Derivatives of this compound can be functionalized with groups containing exocyclic carbon-carbon double bonds, for instance, at the 5-position. The selective reduction of these double bonds to the corresponding saturated analogs is a key transformation. Various reducing agents can accomplish this. For the related 5-benzylidene-2,4-thiazolidinediones, lithium borohydride (B1222165) (LiBH₄) in a mixture of pyridine (B92270) and tetrahydrofuran (B95107) (THF) has been shown to be highly effective and regiospecific. researchgate.net An alternative and more economical method involves using sodium borohydride with lithium chloride under similar conditions. researchgate.net Other established methods include catalytic hydrogenation using H₂/Pd or Pearlman's catalyst (Pd(OH)₂/C). researchgate.net

Table 3: Reagents for the Reduction of Exocyclic Double Bonds in Thiazolidine Derivatives

Substrate Reducing Agent Conditions Product Yield Reference
5-Benzylidene-2,4-thiazolidinediones LiBH₄ Pyridine/THF 5-Benzyl-2,4-thiazolidinediones Good researchgate.net
5-Benzylidene-2,4-thiazolidinediones Hantzsch 1,4-dihydropyridine Not specified 5-Benzyl-2,4-thiazolidinediones Good researchgate.net

This table illustrates reduction methods on the closely related thiazolidinedione scaffold.

The thiazolidine-2-thione scaffold can be modified to include an exocyclic imine (C=N) bond. The selective reduction of this imine to the corresponding amine is a crucial functionalization step. This transformation, known as reductive amination in a broader context, can be achieved using various hydride-based reducing agents. masterorganicchemistry.com Sodium borohydride (NaBH₄) is a common choice for reducing imines. masterorganicchemistry.com For greater selectivity, especially in the presence of more reactive functional groups like aldehydes, milder reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred. masterorganicchemistry.com These reagents are particularly effective at reducing the protonated form of the imine (the iminium ion) under mildly acidic conditions. masterorganicchemistry.com The synthesis of thiazolidin-2-imines is often achieved by reacting propargylamines with isothiocyanates, a reaction that can be catalyzed by copper(I). nih.gov The subsequent reduction of such an exocyclic imine would provide access to chiral amine derivatives.

Electrophilic Substitution Reactions on Pendant Aromatic Moieties

Common electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation can be performed. The precise conditions would need to be optimized based on the specific substrate and the desired outcome. The presence of other substituents on the aromatic ring will also influence the position of the incoming electrophile. Studies on related 3-aryl-thiazolidin-4-ones have shown that various substituents can be present on the N3 aromatic ring, indicating the feasibility of such synthetic modifications. repec.orgresearchgate.net

Nucleophilic Substitution Reactions for Moiety Exchange

The nitrogen atom of the thiazolidine-2-thione ring, once substituted with an ethyl group, can still participate in or direct further substitution reactions, primarily through the activation of the exocyclic sulfur atom. The lone pair of electrons on the nitrogen atom can influence the nucleophilicity of the sulfur, making it a key site for electrophilic attack and subsequent moiety exchange.

A primary example of creating the this compound scaffold involves the direct N-alkylation of the parent thiazolidine-2-thione. This reaction is a classic example of nucleophilic substitution where the nitrogen atom of the thiazolidine-2-thione acts as the nucleophile, attacking an electrophilic ethyl source. A common method involves the use of an alkyl halide, such as ethyl bromide, in the presence of a base. organic-chemistry.org

In a typical procedure, thiazolidine-2-thione is treated with sodium hydroxide (B78521) in ethanol (B145695) to generate the corresponding sodium salt, which then readily reacts with ethyl bromide. organic-chemistry.org This process efficiently yields this compound. organic-chemistry.org The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom displaces the bromide ion.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
Thiazolidine-2-thioneEthyl bromideNaOHEthanol5071.9

Table 1: Synthesis of this compound via Nucleophilic Substitution organic-chemistry.org

This foundational reaction highlights the ability to introduce various alkyl and aryl moieties at the N-3 position through nucleophilic substitution, providing a diverse range of 3-substituted thiazolidine-2-thione derivatives for further functionalization.

Acylation Reactions on the Thiazolidine-2-thione Ring System

The acylation of the this compound ring system presents a versatile method for introducing carbonyl-containing functional groups. The reactivity of the thiazolidine-2-thione core towards acylating agents is influenced by the presence of the N-ethyl group and the inherent properties of the thiocarbonyl moiety. While the nitrogen atom is already alkylated, acylation can potentially occur at other positions, most notably the exocyclic sulfur atom.

Research on the acylation of the parent thiazolidine-2-thione provides valuable insights. For instance, the reaction of thiazolidine-2-thione with triphosgene (B27547) in the presence of triethylamine (B128534) generates a reactive acylating agent, 2-thioxothiazolidine-3-carbonyl chloride. nih.gov This intermediate can then react with various nucleophiles, such as amines, to yield N-acylated products. nih.gov

While direct acylation of this compound is less documented, studies on analogous N-acylthiazolidinethiones suggest that the outcome of acylation is highly dependent on the reaction conditions and the nature of the acylating agent. In the presence of a base, deprotonation can occur at the α-carbon to the thiocarbonyl group, forming an enolate. This enolate can then be acylated at either the carbon (C-acylation) or the exocyclic sulfur (S-acylation). The choice between these two pathways is influenced by factors such as the electrophile and the presence of Lewis acids.

For instance, in the acylation of N-acylthiazolidinethiones with acyl chlorides, O-acylated products have been observed, which is attributed to the formation of a stable, chelated transition state involving the oxygen of the acyl chloride. This suggests that the acylation of this compound could potentially lead to S-acylated products under certain conditions, where the sulfur atom acts as the nucleophile.

A documented example of a reaction that introduces an acyl group onto the nitrogen of the parent thiazolidine-2-thione involves the use of triphosgene, which acts as a phosgene (B1210022) equivalent. This reaction forms an N-carbonyl chloride, which is a versatile intermediate for further derivatization.

Reactant 1Reactant 2BaseSolventTemperatureProduct
Thiazolidine-2-thioneTriphosgeneTriethylamineCH2Cl20°C to rt2-Thioxothiazolidine-3-carbonyl chloride

Table 2: N-Acylation of Thiazolidine-2-thione nih.gov

Further investigation into the direct acylation of this compound is necessary to fully elucidate the regioselectivity and expand the synthetic utility of this versatile scaffold.

Mechanistic Investigations and Computational Chemical Studies of 3 Ethyl 1,3 Thiazolidine 2 Thione

Elucidation of Reaction Mechanisms through Theoretical Calculations

Theoretical calculations have become indispensable in mapping the intricate pathways of chemical reactions involving thiazolidine-2-thiones. By modeling the energetic landscapes of these reactions, chemists can predict feasibility, identify key intermediates, and understand the catalytic processes that lead to the formation of this heterocyclic system.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. It is frequently employed to elucidate complex reaction mechanisms, such as the formation of the thiazolidine-2-thione ring.

In studies on the synthesis of thiazolidine-2-thiones from the cycloaddition of carbon disulfide (CS₂) with aziridines, DFT calculations have been instrumental. acs.orgacs.org Researchers use software packages like Gaussian to perform these calculations, often employing hybrid functionals such as PBE0. acs.org This approach allows for the detailed characterization of the geometries and energies of:

Reactants: The initial molecules entering the reaction.

Intermediates: Transient species formed during the reaction.

Transition States: The highest energy structures along the reaction coordinate that connect reactants and products.

By mapping these points, a comprehensive reaction profile can be constructed. For instance, DFT calculations have corroborated reaction mechanisms for the catalytic conversion of CS₂, demonstrating the synergistic interplay between catalysts and substrates. acs.org This integrated approach, combining DFT with experimental methods like real-time NMR spectroscopy, provides a robust understanding of how these reactions proceed. acs.orgacs.org Furthermore, dispersion-corrected DFT (DFT-D) has been effectively used to distinguish between molecular tautomers by evaluating structural distortions upon geometry optimization, a task that can be challenging to resolve by experimental means alone. nih.gov

Table 1: Application of DFT in Thiazolidine-2-thione Synthesis Studies
Study FocusComputational MethodKey FindingsReference(s)
Catalytic fixation of CS₂ with aziridinesDFT (PBE0 hybrid functional)Elucidation of reaction mechanism, characterization of intermediates and transition states, corroboration of catalyst-substrate interplay. acs.orgacs.org
Tautomer distinction in related heterocyclesDispersion-Corrected DFT (DFT-D)Confirmed the correct tautomeric form by comparing the extent of structural distortion between potential tautomers after optimization. nih.gov
1,3-Dipolar cycloadditionsDFT (B3LYP functional)Modeled reaction paths for the formation of regioisomeric products and their subsequent rearrangements. mdpi.com

Quantitative kinetic studies measure the rates of chemical reactions to provide insights into their mechanisms. A key tool in these studies is the Hammett analysis, which investigates the effect of substituting aromatic rings with various functional groups on the reaction rate. While specific Hammett analysis on the reactions of 3-Ethyl-1,3-thiazolidine-2-thione was not detailed in the available research, the principle is widely applied in computational chemistry to understand electronic effects. For example, DFT calculations have been used to study how the electronic properties of ligands, quantified by Hammett parameters (σp), influence the structural and electrochemical properties of inorganic clusters. acs.org This type of analysis reveals how electron-donating or electron-withdrawing groups can alter the reactivity of a molecule, a principle that is fully applicable to the study of thiazolidine (B150603) derivatives.

Tautomeric Equilibrium and Conformational Analysis (Thione vs. Thiol Forms)

Thiazolidine-2-thione can exist in different tautomeric forms, primarily the thione form (containing a C=S double bond) and the thiol form (containing a C-SH single bond and a C=N double bond within the ring). Quantum chemical calculations have been used to investigate the interaction of these tautomeric forms. researchgate.net Studies show that in certain complexes, the thione form is more stable than the thiol form. researchgate.net

The determination of the correct tautomer is critical for understanding a molecule's properties and interactions. In a related thiadiazole system, researchers used a combination of X-ray diffraction, solid-state NMR, and DFT-D calculations to definitively identify the correct imine tautomer over the amine form. nih.gov The calculations showed that the correct tautomer resulted in less structural distortion upon crystal structure optimization and provided a significantly better match with the experimental NMR spectrum. nih.gov This highlights the power of computational methods in resolving structural ambiguities like tautomerism.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to screen and design new drug candidates. Derivatives of the thiazolidine-2-thione scaffold are of significant interest in medicinal chemistry, and docking simulations are key to understanding their potential as inhibitors of various enzymes. nih.gov

For instance, thiazolidine-2-thione derivatives have been designed as novel xanthine (B1682287) oxidase (XO) inhibitors for the potential treatment of hyperuricemia. nih.gov Docking studies are performed to explore the binding affinities and modes of these compounds within the active site of the target enzyme, helping to rationalize their inhibitory activity and guide the synthesis of more potent derivatives. nih.govnih.gov

The true value of molecular docking lies in its ability to predict the specific interactions between a ligand and the amino acid residues of its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are what anchor the ligand in the binding pocket and determine its inhibitory potency.

In a study of thiazolidine-2-thione derivatives as xanthine oxidase inhibitors, docking simulations revealed key interactions. nih.gov The most potent compound, 6k , was predicted to bind with its 4-fluorophenyl-sulfonyl group interacting with residues Gly260 and Ile264 via hydrogen bonds, while the thiazolidinethione moiety formed two additional hydrogen bonds with Glu263 and Ser347. nih.gov Similarly, in docking studies of thiazolidine-2,4-dione derivatives with the VEGFR-2 enzyme, the thiazolidine ring was found to form crucial hydrogen bonds with the residue Cysteine919. nih.gov These detailed interaction maps are fundamental to structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. researchgate.net

Table 2: Predicted Interactions from Docking Studies of Thiazolidine Derivatives
Target EnzymeDerivative TypeKey Interacting ResiduesPredicted InteractionsReference(s)
Xanthine Oxidase (XO)Thiazolidine-2-thioneGly260, Ile264, Glu263, Ser347Hydrogen Bonds nih.gov
VEGFR-2Thiazolidine-2,4-dioneCysteine919Hydrogen Bonds nih.gov
PPARγThiazolidine-2,4-dioneSerine289, Arginine288, Cysteine285Hydrogen Bonds nih.gov
Polo-like kinase 1 (PLK1)Thiazolidin-4-oneNot specifiedHydrogen and hydrophobic bonding researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, as calculated by quantum chemical methods, can provide a wealth of information about its intrinsic reactivity. DFT calculations are used to determine various electronic descriptors that help predict how and where a molecule might react. These descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which indicate the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Atomic Charges: Calculated charges on each atom, which can help predict sites for electrostatic interactions.

By analyzing these descriptors for this compound, researchers can gain insight into its stability, reactivity, and the nature of its intermolecular interactions, which is fundamental for both mechanistic chemistry and drug design. nih.govacs.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier molecular orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Theoretical calculations for thiazole (B1198619) derivatives indicate that the distribution and energies of these frontier orbitals are key to understanding their chemical behavior. For instance, in related thiazole compounds, the HOMO-LUMO energy gap is a significant factor in their stability; a larger gap generally implies higher stability and lower reactivity.

Table 1: Frontier Molecular Orbital Energies

Parameter Value (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

No specific data for this compound was found in the search results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

In MEP maps, red areas indicate regions of high electron density and negative electrostatic potential, making them prone to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. For thiazole derivatives, MEP analysis helps in identifying the most reactive parts of the molecule, which is crucial for understanding their interaction with other chemical species.

Global Chemical Reactivity Indices

Global chemical reactivity indices, derived from conceptual density functional theory (DFT), provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Global Softness (S) : The reciprocal of hardness, it indicates the molecule's polarizability.

These indices are calculated using the energies of the HOMO and LUMO. For a series of thiazole derivatives, the trends in these indices can predict their relative reactivity.

Table 2: Global Chemical Reactivity Indices

Index Formula Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 Data not available
Chemical Hardness (η) (ELUMO - EHOMO)/2 Data not available
Global Softness (S) 1/η Data not available

No specific data for this compound was found in the search results.

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal. The Hirshfeld surface allows for the identification of different types of intermolecular contacts and their relative contributions to the crystal packing.

For similar heterocyclic compounds, Hirshfeld analysis has revealed the importance of various interactions, such as H···H, O···H, and N···H contacts, in stabilizing the crystal structure. The analysis provides a fingerprint plot that summarizes the intermolecular contacts in the crystal.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This analysis reveals the type and strength of interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. In studies of related compounds, RDG analysis has been instrumental in understanding the nature of weak intermolecular forces that govern their crystal packing.

Theoretical Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods are employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β). A high β value is indicative of significant NLO activity.

Coordination Chemistry and Ligand Properties of 3 Ethyl 1,3 Thiazolidine 2 Thione

Thione Ligand Synthesis and Spectroscopic Characterization

The synthesis of 3-Ethyl-1,3-thiazolidine-2-thione has been successfully achieved and detailed in the scientific literature. One established method involves the reaction of thiazolidine-2-thione with bromoethane (B45996). nih.gov In a typical procedure, thiazolidine-2-thione is treated with sodium hydroxide (B78521) in ethanol (B145695) at elevated temperatures, followed by the addition of bromoethane to yield the N-ethylated product. nih.gov

The resulting compound, this compound, has been characterized using various spectroscopic techniques, providing a clear fingerprint for its identification.

Spectroscopic Data for this compound: nih.gov

Technique Observed Data
¹H-NMR (400 MHz, CDCl₃) δ 4.21 (t, J = 7.8 Hz, 2H), 3.38 (q, 2H), 3.10 (t, J = 7.8 Hz, 2H), 1.36 (t, J = 7.2 Hz, 3H)
¹³C-NMR (100 MHz, CDCl₃) δ 163.44, 64.37, 35.23, 27.09, 14.69
ESI-MS m/z calculated for C₅H₉NS₂ [M+H]⁺: 148.0855, found: 148.0801

This data confirms the successful synthesis and purity of the ligand, providing a solid foundation for further studies into its coordination behavior.

Complexation with Transition Metals: An Area Ripe for Exploration

Despite the clear characterization of the ligand itself, a thorough review of published research indicates a notable absence of studies focused specifically on the complexation of this compound with transition metals, particularly platinum(II) and gold(I).

Platinum(II) Complexes as Sulfur-Donor Ligands

Gold(I) Complexes and Coordination to Exocyclic Sulfur

The situation is similar for gold(I) complexes. Although research into gold(I) complexes with various 1,3-thiazolidine-2-thione derivatives has been conducted, demonstrating the potential for these ligands to coordinate to gold(I) centers, specific examples involving the 3-ethyl derivative are not described in the available literature. nih.govbohrium.com Studies on related ligands suggest that coordination typically occurs through the exocyclic sulfur atom, a mode of binding that would be expected for this compound as well. However, without dedicated studies, this remains a hypothesis.

Computational Chemistry in Metal-Ligand Bonding Analysis: An Unexplored Frontier

Computational chemistry, a powerful tool for understanding and predicting the properties of molecules, has not yet been applied to the analysis of metal-ligand bonding in complexes of this compound. nih.gov While computational studies have been performed on the ligand itself and other related thiazolidinone derivatives to understand their electronic properties, the specific interactions within a platinum(II) or gold(I) coordination sphere have not been investigated. nih.gov Such studies could provide valuable insights into the nature of the metal-sulfur bond, the electronic structure of the complexes, and their potential reactivity.

Academic Research Applications of 3 Ethyl 1,3 Thiazolidine 2 Thione and Its Analogues

Role in Enzyme Inhibition Studies and Mechanistic Insights

The thiazolidine-2-thione core is a recognized pharmacophore that has been explored for its ability to interact with and inhibit various enzymes, providing insights into their function and offering pathways for drug discovery.

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout and other metabolic diseases. nih.govnih.gov In this context, researchers have synthesized and evaluated a series of novel thiazolidine-2-thione derivatives as potential XO inhibitors. nih.gov

In one such study, while 3-Ethyl-1,3-thiazolidine-2-thione itself (referred to as compound 4a ) was synthesized as an intermediate, the focus was on more complex derivatives. nih.gov The research demonstrated that certain derivatives possessed significant XO inhibitory activity. For instance, compound 6k from the study, a derivative featuring a 4-fluorophenyl-sulfonyl moiety, exhibited the strongest inhibitory effect with an IC₅₀ value of 3.56 μmol/L, making it approximately 2.5 times more potent than the established drug allopurinol. nih.gov Enzyme inhibition kinetics analysis revealed that this potent derivative acts as a mixed-type inhibitor. nih.gov

CompoundStructure DescriptionXO Inhibitory Activity (IC₅₀ in μmol/L)Reference
Compound 6kThiazolidine-2-thione with a 4-fluorophenyl-sulfonyl moiety3.56 nih.gov
Allopurinol (Positive Control)Standard drug used for gout treatment~8.90 (calculated from 2.5x less potent) nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For the thiazolidine-2-thione derivatives investigated as XO inhibitors, SAR analysis provided critical insights. The research revealed that the presence of a phenyl-sulfonamide group was essential for the compounds to exert their inhibitory effect on xanthine oxidase. nih.gov

Molecular docking simulations further elucidated this relationship, suggesting that the 4-fluorophenyl-sulfonyl part of the most active compound could form two hydrogen bonds with amino acid residues Gly260 and Ile264 deep within the enzyme's active pocket. nih.gov Simultaneously, the thiazolidinethione portion of the molecule was predicted to form two hydrogen bonds with Glu263 and Ser347 in a hydrophobic pocket of the enzyme. nih.gov This dual-binding interaction helps to anchor the inhibitor within the active site, explaining its potent activity and highlighting the structural features necessary for effective inhibition.

Development as Anti-Virulence Agents

A modern approach to combating bacterial infections involves developing anti-virulence agents, which disarm pathogens by inhibiting their virulence factors rather than killing them outright. nih.gov This strategy is believed to exert less selective pressure for the development of drug resistance. mdpi.com

Many pathogenic Gram-negative bacteria, including species of Pseudomonas, Salmonella, and Yersinia, rely on a complex apparatus known as the Type III Secretion System (T3SS) to infect hosts. mdpi.comwikipedia.orgresearchgate.net The T3SS acts like a molecular syringe, injecting bacterial effector proteins directly into host cells to manipulate them and promote infection. wikipedia.orgresearchgate.net Because the T3SS is essential for the pathogenicity of these bacteria, it has become an attractive target for anti-virulence therapies. mdpi.comresearchgate.net

Research has shown that derivatives of 1,3-thiazolidine-2-thione can function as T3SS inhibitors. In a study targeting the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, a series of 1,3-thiazolidine-2-thione derivatives containing a 5-phenyl-2-furan moiety were synthesized. nih.gov These compounds were found to significantly inhibit the promoter activity of a key T3SS gene, hpa1. nih.gov Importantly, the lead compound did not affect bacterial growth, confirming its anti-virulence mode of action. nih.gov Further analysis showed that treatment with the inhibitor suppressed the mRNA levels of crucial T3SS regulatory genes (hrpG and hrpX), and in vivo tests demonstrated that the compounds could effectively reduce the disease symptoms on rice plants. nih.gov Other studies have also identified thiazolidinone dimers as effective inhibitors of the T3SS in human pathogens. nih.gov

Research into Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the discovery of new therapeutic agents. The thiazolidine (B150603) scaffold, particularly in the form of thiazolidin-4-ones and thiazolidine-2,4-diones, has been investigated for its potential antimycobacterial properties. nih.govnih.govresearchgate.net

Studies have involved the synthesis of various derivatives and their evaluation against Mycobacterium strains. For example, two series of thiazolidine-2,4-dione (TZD) based hybrids were designed and tested for their ability to inhibit mycobacterial growth. nih.gov The research found that 23 of the synthesized derivatives displayed antimycobacterial activity, with MIC (Minimum Inhibitory Concentration) values ranging from 1 to 512 μg/mL. nih.gov The most potent activity (MIC = 1 μg/mL) was observed in a group of derivatives featuring a pyridine-4-carbohydrazone substituent. nih.gov Crucially, these highly active compounds also exhibited low cytotoxicity, making them promising candidates for further development as antimycobacterial agents. nih.gov Another study on 4-thiazolidinone (B1220212) derivatives also identified compounds with significant inhibitory activity against M. tuberculosis. researchgate.net

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Beyond biological applications, the thiazolidine-2-thione framework is a valuable tool in synthetic organic chemistry. Specifically, chiral versions of these molecules are used as "chiral auxiliaries" to control the stereochemical outcome of chemical reactions. nih.govscielo.org.mx A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to form one specific stereoisomer over another, after which the auxiliary is removed.

Thiazolidine-2-thione has been widely used for this purpose in catalytic asymmetric synthesis. nih.govmdpi.com For instance, N-azidoacetyl-1,3-thiazolidine-2-thione has been employed in a direct and asymmetric aldol (B89426) reaction with various aldehydes. nih.gov Catalyzed by a chiral nickel(II) complex, this reaction produces α-azido-β-silyloxy adducts with excellent stereocontrol and in high yields. nih.gov The thiazolidinethione auxiliary can then be easily removed, providing access to enantiomerically pure β-hydroxy-α-amino acids, which are important building blocks for synthesizing peptides and other complex natural products. nih.gov The use of microwave-assisted synthesis has also been shown to efficiently produce these and other related chiral auxiliaries, reducing reaction times significantly. mdpi.comresearchgate.net

Building Blocks in Complex Organic Synthesis

The this compound core structure serves as a versatile scaffold in organic synthesis, primarily due to its reactive sites that allow for further molecular elaboration. Research has demonstrated that the broader class of thiazolidine-2-thiones are important organic intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The synthetic utility of these compounds is highlighted by their ability to undergo reactions such as hydrolysis, amidation, and oxidation. organic-chemistry.org

A key application of the parent compound, thiazolidine-2-thione, is its role as a precursor for various N-substituted derivatives. For instance, this compound can be synthesized from thiazolidine-2-thione and bromoethane (B45996) in the presence of a base like sodium hydroxide (B78521). nih.gov This straightforward alkylation demonstrates the utility of the thiazolidine-2-thione core as a foundational building block. The same synthetic strategy can be applied to produce a variety of analogues, such as 3-propyl-thiazolidine-2-thione, 3-benzyl-thiazolidine-2-thione, and 3-phenyl-thiazolidine-2-thione, by using the corresponding alkyl or aryl halides. nih.gov This allows for the systematic modification of the substituent at the nitrogen atom, enabling the creation of a library of compounds for further investigation.

Furthermore, the thiazolidine-2-thione moiety can be functionalized at the nitrogen atom with more complex groups. For example, it can be reacted with triphosgene (B27547) to form an intermediate, 2-thioxothiazolidine-3-carbonyl chloride, which can then be reacted with various amines to produce a range of N-substituted carboxamides. nih.gov This reactivity underscores the value of the thiazolidine-2-thione scaffold in building more complex molecules with potential biological activities, such as xanthine oxidase inhibitors. nih.govplos.org

While the specific use of this compound as a chiral auxiliary has not been extensively documented, its analogues have been explored in this capacity. Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. Thiazolidine-2-thione has two tautomeric forms, the thione and thiol forms, which have been widely used as chiral auxiliaries in catalytic asymmetric synthesis. nih.gov This suggests a potential, though not yet fully explored, application for the ethyl derivative and its analogues in stereoselective transformations.

Exploration in the Design of Materials with Specific Chemical Attributes

The unique structural and electronic properties of the thiazolidine-2-thione ring system make it and its analogues attractive candidates for the development of novel materials with tailored chemical, biological, or physical characteristics. nih.gov

One area of exploration is in the development of materials with specific biological functions. For example, derivatives of 1,3-thiazolidine-2-thione containing a 5-phenyl-2-furan moiety have been designed and synthesized to act as inhibitors of the type III secretion system (T3SS) in pathogenic bacteria like Xanthomonas oryzae pv. oryzae. nih.gov The T3SS is a critical virulence factor, and its inhibition represents a promising strategy for developing new anti-microbial agents. nih.gov This research highlights how the thiazolidine-2-thione scaffold can be incorporated into larger molecules to create materials with targeted biological activity.

In the realm of materials chemistry, thiazolidine-2-thiones are being investigated for their role in the creation of advanced functional materials. A notable example is their use in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage and catalysis. Research has shown that thiazolidine-2-thiones can be synthesized through the cycloaddition of carbon disulfide (CS₂) with aziridines, a reaction that can be facilitated by cerium-based MOFs. acs.orgacs.org These MOFs can act as efficient heterogeneous catalysts for the conversion of CS₂ into valuable chemicals like thiazolidine-2-thiones. acs.orgacs.org This demonstrates a synergistic relationship where the synthesis of the thiazolidine-2-thione ring is itself a target for advanced material development.

Furthermore, the parent compound, 1,3-thiazolidine-2-thione, has been used as a ligand in the synthesis of ruthenium complexes. These complexes are being studied for their potential applications in medicine, showcasing another avenue for the use of this heterocyclic system in materials design.

The following tables provide a summary of the key data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Colorless oily liquid nih.gov
Molecular Formula C₅H₉NS₂ nih.gov
Calculated m/z [M+H]⁺ 148.0855 nih.gov
Found m/z [M+H]⁺ 148.0801 nih.gov

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ) / ppmMultiplicity & Coupling Constant (J) / HzAssignmentSource
¹H-NMR 4.21t, J = 7.8-CH₂- nih.gov
3.38q-CH₂- nih.gov
3.10t, J = 7.8-CH₂- nih.gov
1.36t, J = 7.2-CH₃ nih.gov
¹³C-NMR 163.44C=S nih.gov
64.37-CH₂- nih.gov
35.23-CH₂- nih.gov
27.09-CH₂- nih.gov
14.69-CH₃ nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Ethyl 1,3 Thiazolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon).

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Ethyl-1,3-thiazolidine-2-thione, the spectrum reveals distinct signals corresponding to the ethyl group and the thiazolidine (B150603) ring protons. The yields of thiazolidine-2-thiones, synthesized through methods like the cycloaddition of carbon disulfide (CS₂) with aziridines, can be quantified using ¹H NMR spectroscopy with an internal standard. acs.orgacs.org

The ethyl group attached to the nitrogen atom typically presents as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), a result of spin-spin coupling. The protons on the thiazolidine ring appear as two triplets, corresponding to the methylene group adjacent to the nitrogen (C4-H₂) and the methylene group adjacent to the sulfur (C5-H₂).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on typical values for similar structural motifs.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl (-CH₃)~1.2Triplet3H
Ring (-S-CH₂-)~3.3Triplet2H
Ethyl (-N-CH₂-)~3.8Quartet2H
Ring (-N-CH₂-)~4.0Triplet2H

¹³C NMR for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. In this compound, five distinct signals are expected, corresponding to the five carbon atoms in its structure. The most deshielded signal belongs to the thiocarbonyl carbon (C=S) due to the strong electron-withdrawing effect of the double-bonded sulfur and adjacent nitrogen. For related thioamide structures, the C=S carbon signal typically appears in the range of 176.9-180.0 ppm. researchgate.net The carbons of the ethyl group and the thiazolidine ring resonate at higher fields (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical values for similar structural motifs. researchgate.netdocbrown.info

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl (-CH₃)~12
Ring (-S-C H₂-)~28
Ethyl (-N-C H₂-)~45
Ring (-N-C H₂-)~50
Thiocarbonyl (C=S)~180

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula and to deduce the structure from fragmentation patterns. The molecular formula for this compound is C₅H₉NS₂ with a molecular weight of approximately 147.26 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS, HR-ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺. For this compound, ESI-MS would show a prominent peak at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 148.02).

High-Resolution Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Under MS/MS (tandem mass spectrometry) conditions, the protonated molecule undergoes collision-induced dissociation, leading to characteristic fragment ions. The fragmentation pattern provides structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethyl group: [M+H - C₂H₄]⁺

Ring cleavage: Fragmentation of the thiazolidine ring, particularly at the C-S and C-N bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify the functional groups present. The FT-IR spectrum of this compound is characterized by the absence of an N-H stretching band (typically around 3200-3400 cm⁻¹) and the presence of strong absorptions from the alkyl C-H bonds and the characteristic thiourea/thioamide group vibrations. rsc.org

Table 3: Key FT-IR Absorption Bands for this compound Data is based on characteristic absorption regions for the functional groups present. researchgate.netnih.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2980-2850C-H StretchingAlkyl (CH₂, CH₃)
1470-1440C-H BendingAlkyl (CH₂, CH₃)
1380-1260C-N StretchingThioamide
1250-1020C=S Stretching (Thiourea Band)Thiocarbonyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The key chromophore in this compound is the thiocarbonyl (C=S) group within the thioamide moiety. This group gives rise to characteristic electronic transitions.

The spectrum is expected to show two main absorption bands:

A high-energy π → π * transition.

A lower-energy n → π * transition, which involves the non-bonding electrons on the sulfur atom.

For related acetylide-thiourea derivatives, UV-Vis spectroscopy is a standard characterization technique to confirm the electronic structure. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound Data is based on typical values for cyclic thiones.

Absorption Maximum (λₘₐₓ)Electronic TransitionChromophore
~240-260 nmπ → πC=S
~290-320 nmn → πC=S

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of the 1,3-thiazolidine-2-thione scaffold, this technique provides precise bond lengths, bond angles, and conformational details, which are essential for understanding its chemical reactivity and intermolecular interactions. researchgate.netoszk.hu

The general procedure for such an analysis involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. acs.org The resulting diffraction pattern is then used to solve and refine the crystal structure. acs.org This data would definitively confirm the connectivity of the ethyl group to the nitrogen atom at position 3 and the thione group at position 2 of the thiazolidine ring.

Table 1: Representative Crystallographic Data for Related Thiazolidine Derivatives

CompoundCrystal SystemSpace GroupReference
3-(4-methylphenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-oneMonoclinicP21/c researchgate.net
4-ethyl-1,3-oxazolidine-2-thioneMonoclinicP21/c oszk.hu
1,3-thiazolidine-2-thione (Polymorph 1)MonoclinicNot Specified researchgate.net
1,3-thiazolidine-2-thione (Polymorph 2)TriclinicNot Specified researchgate.net
1,3-dimethylimidazole-2(3H)-thioneOrthorhombicBmmb or Bm21b rsc.org

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for assessing its purity.

Column chromatography is a primary method for purifying this compound on a preparative scale. youtube.comyoutube.com In a typical procedure, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. youtube.comnih.gov A solvent system, or eluent, is then passed through the column to separate the components of the mixture based on their differential adsorption to the stationary phase. youtube.com

For the purification of this compound and related derivatives, a common solvent system is a mixture of petroleum ether and ethyl acetate (B1210297). nih.gov The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the target compound from impurities. nih.govresearchgate.net For instance, a gradient of petroleum ether and ethyl acetate ranging from 10:1 to 1:1 has been successfully employed. nih.gov The selection of the solvent system is crucial and can be guided by preliminary analysis using thin-layer chromatography. researchgate.net

Table 2: Typical Solvent Systems for Column Chromatography of Thiazolidine Derivatives

Stationary PhaseEluent SystemApplicationReference
Silica GelPetroleum Ether/Ethyl Acetate (10:1 to 1:1)Purification of 3-ethyl-thiazolidine-2-thione nih.gov
Silica GelHexane/AcetoneGeneral separation of thiazole (B1198619) derivatives researchgate.net
Silica GelHexane/MethanolGeneral separation of thiazole derivatives researchgate.net
Newcrom R1Acetonitrile/Water/Phosphoric AcidHPLC analysis of a thiazolidinone derivative sielc.com

Thin-layer chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of the synthesis of this compound. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable solvent system. The separation of the components on the plate allows for a quick assessment of the consumption of starting materials and the formation of the product. nih.gov For instance, the synthesis of 3-substituted thiazolidine-2-thiones from thiazolidine-2-thione and bromoalkanes is monitored by TLC. nih.gov

Thermal Analysis for Compound Stability Assessment (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability of this compound.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This can reveal information about melting point, phase transitions, and decomposition. For example, DSC has been used to study the solid-state rearrangement of thiazine (B8601807) derivatives, showing onset points for rearrangement at specific temperatures and measuring the reaction enthalpy. researchgate.net While specific DSC data for this compound was not found, analysis of related compounds like 1,3-thiazolidine-2-thione has been performed to determine its enthalpy of formation. researchgate.netcore.ac.uk

TGA measures the change in mass of a sample as a function of temperature or time. This is useful for determining the temperature at which the compound begins to decompose. For instance, TGA of a cerium-based metal-organic framework used in the synthesis of thiazolidine-2-thiones showed its thermal stability up to 424 °C. acs.org

Q & A

Q. What role can AI play in optimizing its synthetic pathways?

  • Methodological Answer : Train machine learning models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst). Implement robotic platforms for high-throughput screening of reaction parameters. Use AI-driven spectral analysis (e.g., NMR prediction via neural networks) to accelerate structural validation .

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